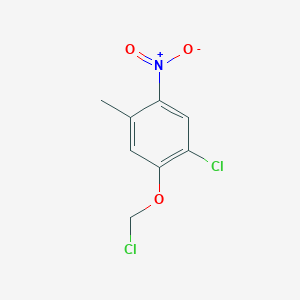
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of chlorine, methoxy, methyl, and nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methyl-5-nitro-2-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Chloro-2-(chloromethoxy)-4-methyl-5-aminobenzene.
Oxidation: 1-Chloro-2-(chloromethoxy)-4-carboxy-5-nitrobenzene.
科学的研究の応用
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: It may be used in the development of agrochemicals.
作用機序
The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
類似化合物との比較
Similar Compounds
1-Chloro-2-methoxyethane: Similar in structure but lacks the nitro and methyl groups.
1-Chloro-2-hydroxyethane: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-(chloromethoxy)ethane: Similar structure but lacks the aromatic ring and nitro group.
Uniqueness
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of multiple functional groups on a benzene ring.
特性
分子式 |
C8H7Cl2NO3 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC名 |
1-chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3 |
InChIキー |
CIALTXWINJHPNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



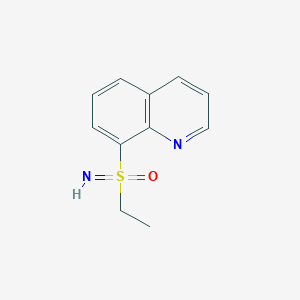
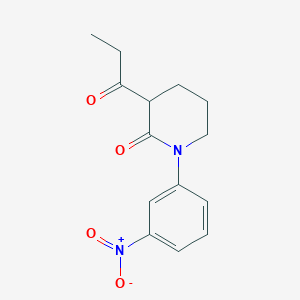
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)


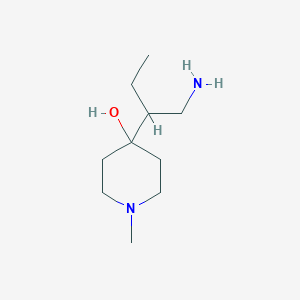
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
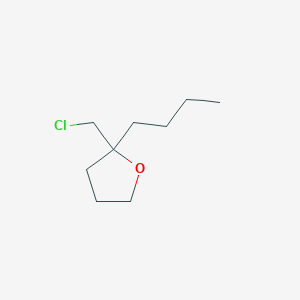
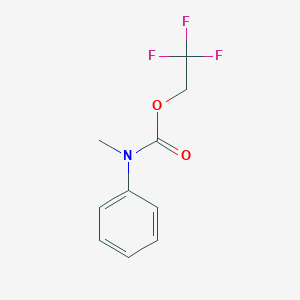
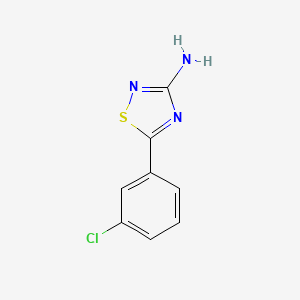
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
